
Bis(4-pyrazolidinyl)disulfide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is an organic compound that features two pyrazolidinyl groups connected by a disulfane linkage, with two hydrochloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride typically involves the reaction of pyrazolidine derivatives with sulfur sources under controlled conditions. One common method includes the oxidation of pyrazolidin-4-thiol with an oxidizing agent such as iodine or hydrogen peroxide in the presence of a base. The resulting disulfide is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfane bond can yield thiols.
Substitution: The pyrazolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazolidinyl derivatives.
Applications De Recherche Scientifique
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other sulfur-containing compounds.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dithiodipyridine: Another disulfane compound with pyridine groups instead of pyrazolidinyl groups.
2,2’-Dipyridyldisulfide: Similar structure but with pyridine groups at different positions.
Diphenyl disulfide: Contains phenyl groups instead of pyrazolidinyl groups.
Uniqueness
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is unique due to the presence of pyrazolidinyl groups, which impart distinct chemical properties and reactivity compared to other disulfane compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H16Cl2N4S2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
4-(pyrazolidin-4-yldisulfanyl)pyrazolidine;dihydrochloride |
InChI |
InChI=1S/C6H14N4S2.2ClH/c1-5(2-8-7-1)11-12-6-3-9-10-4-6;;/h5-10H,1-4H2;2*1H |
Clé InChI |
AVGRLDUUNOEPLY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNN1)SSC2CNNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


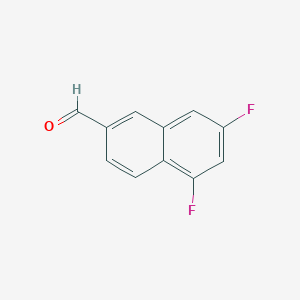

![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
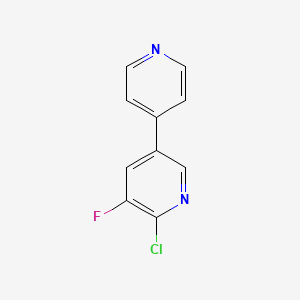
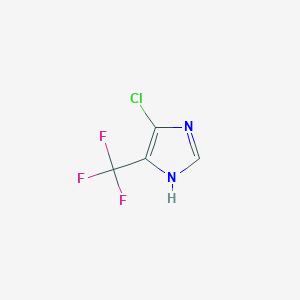
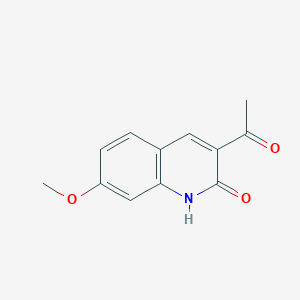

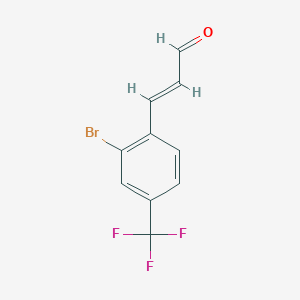

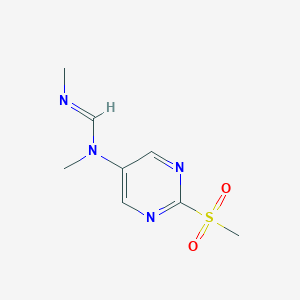

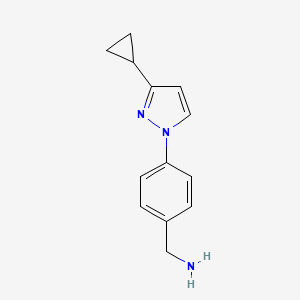

![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
